molecular formula C7H5BrCl2O2S B1375721 (2-Bromo-4-chlorophenyl)methanesulfonyl chloride CAS No. 1427379-23-4

(2-Bromo-4-chlorophenyl)methanesulfonyl chloride

Cat. No. B1375721
M. Wt: 303.99 g/mol
InChI Key: AIGZXSHFFZCBBF-UHFFFAOYSA-N
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Description

“(2-Bromo-4-chlorophenyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C7H5BrCl2O2S . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “(2-Bromo-4-chlorophenyl)methanesulfonyl chloride” is represented by the InChI code: 1S/C7H5BrCl2O2S/c8-7-3-6(9)2-1-5(7)4-13(10,11)12/h1-3H,4H2 .


Physical And Chemical Properties Analysis

“(2-Bromo-4-chlorophenyl)methanesulfonyl chloride” has a molecular weight of 303.99 g/mol . It is stored at a temperature of 4 degrees Celsius . The compound is in powder form .

Scientific Research Applications

  • Synthesis and Labeling Studies

    • The synthesis of radioactive 2,4-dichlorophenyl methanesulfonate labeled with 14C and 35S utilized methanesulfonyl chloride. This compound was important for studying the metabolic fate of nematicides (Burton & Stoutamire, 1973).
  • Chemical Structure and Reactivity Analysis

    • Research on the synthesis, NMR spectra, crystal structure, and ring openings of certain chemical compounds used methanesulfonyl chloride as a reactive agent. This contributed to understanding the properties and reactions of these complex molecules (Upadhyaya et al., 1997).
  • Pharmaceutical Synthesis and Safety

    • In pharmaceutical research, methanesulfonyl chloride was used to improve the synthesis process of certain drugs, such as dofetilide, by avoiding potentially genotoxic reagents and byproducts (Rosen et al., 2011).
  • Electrochemical Research

    • The electrochemical properties of vanadium pentoxide in a methanesulfonyl chloride-aluminum chloride ionic liquid were studied, showcasing the compound's utility in exploring new materials for energy storage (Su, Winnick, & Kohl, 2001).
  • Chemical Synthesis and Analysis

    • The compound has been involved in the study of regioselective ring opening reactions in chemical synthesis, offering insights into more efficient and precise chemical processes (Gao, Saitoh, Feng, & Murai, 1991).
  • Isotope Labeling Techniques

    • In isotope labeling, a method for preparing methanesulfonyl chloride-d3 from dimethyl sulfoxide-d6 was developed, contributing to the field of nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques (Hanai & Okuda, 1977).
  • Thermodynamic Studies

    • The thermodynamics of methanesulfonyl chloride, along with other related compounds, have been studied to understand their heat of formation and other physical properties, essential for various chemical processes and material science applications (Guthrie, Stein, & Huntington, 1998).
  • Reaction Mechanisms in Organic Chemistry

    • Studies have explored the solvolysis of methanesulfonyl chloride, providing insight into reaction mechanisms, specifically in SN1 and SN2 reactions, which are fundamental concepts in organic chemistry (Yang, Kang, Koo, & Lee, 1997).
  • Catalysis Research

    • In catalysis, the compound has been used to study the addition of sulfonyl chlorides to olefins, offering new pathways for chemical synthesis and understanding the role of catalysts in these reactions (Kamigata, Sawada, Suzuki, & Kobayashi, 1984).

Safety And Hazards

“(2-Bromo-4-chlorophenyl)methanesulfonyl chloride” is classified as dangerous with hazard statement H314 . Precautionary measures include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

(2-bromo-4-chlorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O2S/c8-7-3-6(9)2-1-5(7)4-13(10,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGZXSHFFZCBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-4-chlorophenyl)methanesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Takahashi, HB Chong, S Zhang, MJ Lazarov… - bioRxiv, 2023 - biorxiv.org
Cysteine-focused chemical proteomic platforms have accelerated the clinical development of covalent inhibitors of a wide-range of targets in cancer. However, how different oncogenic …
Number of citations: 1 www.biorxiv.org

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